molecular formula C15H21ClN2O3S B5849375 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide CAS No. 6403-75-4

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide

Cat. No. B5849375
CAS RN: 6403-75-4
M. Wt: 344.9 g/mol
InChI Key: TVSZCWUWEHGSIC-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide, commonly known as AZM475271, is a chemical compound that has been studied extensively for its potential use in the field of medicine. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action. In

Mechanism of Action

AZM475271 works by inhibiting the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of these nucleotides, which are essential for the growth and proliferation of cancer cells and immune cells. As a result, AZM475271 has the potential to slow down or stop the growth of these cells.
Biochemical and Physiological Effects
AZM475271 has been shown to have several biochemical and physiological effects. It has been shown to decrease the proliferation of cancer cells and immune cells, as well as reduce inflammation in animal models. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZM475271 in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using AZM475271 is that it may not be effective for all types of cancer or immune disorders, as its mechanism of action is specific to certain enzymes and proteins.

Future Directions

There are several future directions for research on AZM475271. One area of interest is its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to determine its efficacy in treating specific types of cancer and immune disorders. Finally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, AZM475271 is a promising compound that has shown potential in treating various diseases. Its unique properties and mechanism of action make it a promising candidate for further research. While there are still limitations and areas of uncertainty, the future looks bright for this compound and its potential use in the field of medicine.

Synthesis Methods

AZM475271 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 1-azepanone, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

AZM475271 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for further research.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-8-6-13(16)7-9-14)12-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZCWUWEHGSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30981974
Record name N-[2-(Azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6403-75-4
Record name N-[2-(Azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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